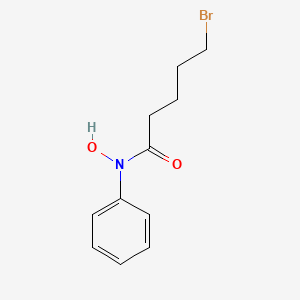
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is a chemical compound with the molecular formula C11H21BrO3S It is known for its unique structure, which includes an ethoxy group, a dimethyl group, and a sulfanium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide typically involves the reaction of 5-ethoxy-3,3-dimethyl-2,5-dioxopentanoic acid with dimethyl sulfide in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfanium bromide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfanium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
The compound’s unique structure makes it a candidate for drug development. Researchers are exploring its potential as an antimicrobial agent and its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate signaling pathways and biochemical processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(methyl)sulfanium chloride
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(ethyl)sulfanium iodide
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfoxide
Uniqueness
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide stands out due to its specific combination of functional groups and its bromide ion. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
195453-95-3 |
|---|---|
Molekularformel |
C11H21BrO3S |
Molekulargewicht |
313.25 g/mol |
IUPAC-Name |
(5-ethoxy-3,3-dimethyl-2,5-dioxopentyl)-dimethylsulfanium;bromide |
InChI |
InChI=1S/C11H21O3S.BrH/c1-6-14-10(13)7-11(2,3)9(12)8-15(4)5;/h6-8H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NNVVARMGGUIWCC-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CC(C)(C)C(=O)C[S+](C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


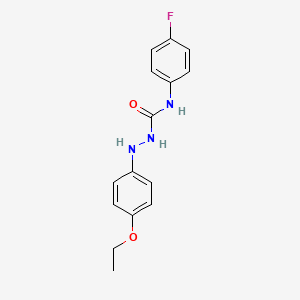
![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
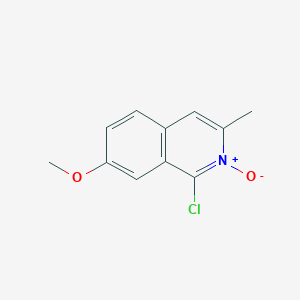
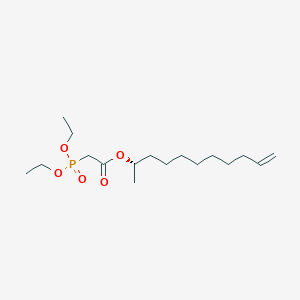

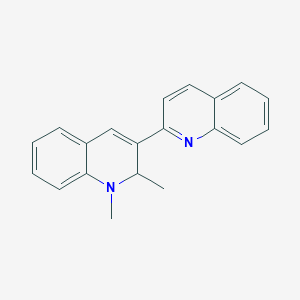
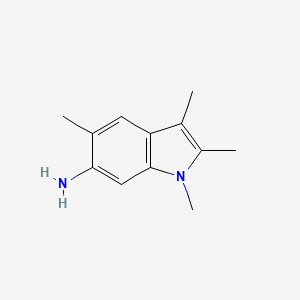
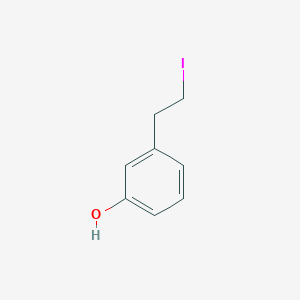

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

